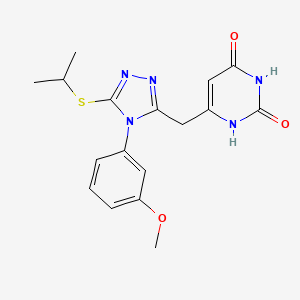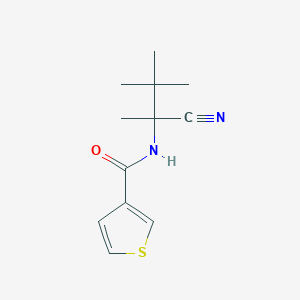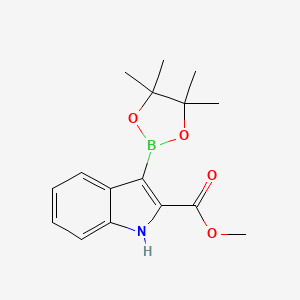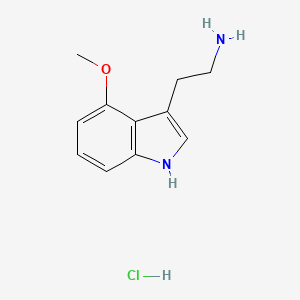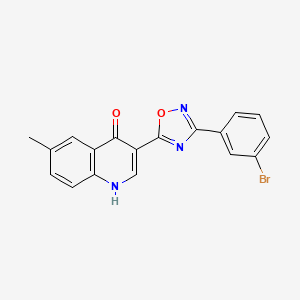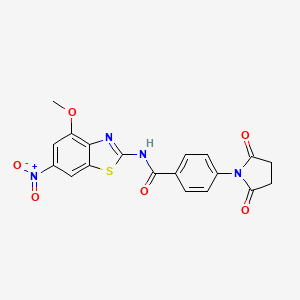![molecular formula C19H21NO5S2 B2938349 methyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896345-58-7](/img/structure/B2938349.png)
methyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a chemical compound with a molecular formula of C17H17NO5S2. It is a type of thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “this compound” would be a more complex version of this basic thiophene structure.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of biologically active compounds . For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .Scientific Research Applications
Nonlinear Optical Materials
Synthesis of Sulfone-Substituted Thiophene Chromophores for Nonlinear Optics : Research on conjugated thiophene compounds, including those with methylsulfonyl acceptors, showcases their promising applications in nonlinear optical (NLO) materials. These compounds possess efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for use in NLO materials (Chou et al., 1996).
Catalysis
Catalytic Activities in Organic Transformations : A study on benzene-sulfonate and -carboxylate copper polymers demonstrates their efficacy as catalysts in the peroxidative oxidation of cyclohexane, utilizing ionic liquids to enhance yields and turnover numbers. This reveals the compound's potential application in facilitating organic transformations under mild conditions (Hazra et al., 2016).
Synthesis Methodologies
Efficient Coupling and Methylation Steps in Peptide Synthesis : The use of Bts-protected amino acid chlorides for synthesizing hindered peptides suggests that related compounds could be beneficial in peptide synthesis, allowing for efficient coupling and methylation steps with simple purification methods (Vedejs & Kongkittingam, 2000).
Pharmacological Potential
Antibacterial and Antifungal Activity : Some novel cycloalkylthiophene-Schiff bases and their metal complexes have shown significant antibacterial and antifungal activities against various pathogenic strains. This suggests the potential pharmacological application of similar compounds in developing new antimicrobial agents (Altundas et al., 2010).
Future Directions
Thiophene-based analogs have been a subject of interest for a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “methyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields.
Mechanism of Action
Target of Action
It’s known that thiophene derivatives exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown . Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it’s likely that this compound influences multiple biochemical pathways.
Result of Action
Given the known biological activities of thiophene derivatives , it’s likely that this compound has significant effects at the molecular and cellular levels.
properties
IUPAC Name |
methyl 2-[(4-methylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-25-19(22)16-14-6-4-3-5-7-15(14)26-18(16)20-17(21)12-8-10-13(11-9-12)27(2,23)24/h8-11H,3-7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQKZCNJMHTOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

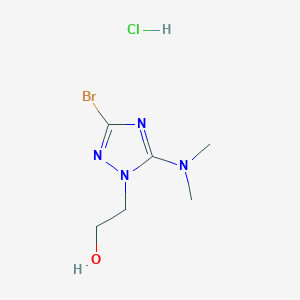
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2938271.png)
![N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2938272.png)
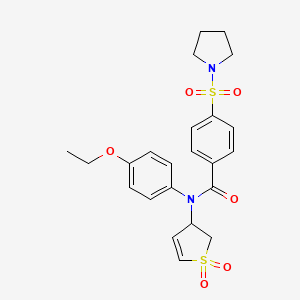
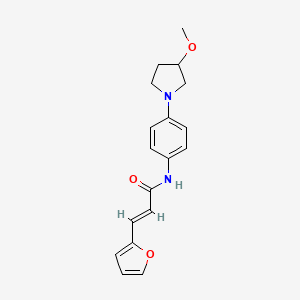
![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-[4-(4-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2938280.png)
